4-Bromo-2-methylbenzoyl chloride

Übersicht

Beschreibung

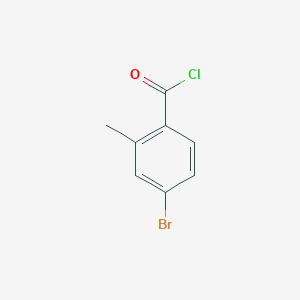

4-Bromo-2-methylbenzoyl chloride: is an organic compound with the molecular formula C8H6BrClO . It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and a methyl group at the 2-position. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

4-Bromo-2-methylbenzoyl chloride can be synthesized through the following steps:

Bromination of 2-methylbenzoic acid: The starting material, 2-methylbenzoic acid, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylbenzoic acid.

Conversion to acid chloride: The 4-bromo-2-methylbenzoic acid is then converted to this compound using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions.

Industrial Production Methods:

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors with appropriate safety measures due to the hazardous nature of the reagents involved .

Analyse Chemischer Reaktionen

Types of Reactions:

4-Bromo-2-methylbenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Friedel-Crafts acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 4-bromo-2-methylbenzoyl group into aromatic compounds.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are used under basic or neutral conditions.

Friedel-Crafts acylation: Catalysts like aluminum chloride (AlCl3) are used under anhydrous conditions.

Major Products:

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Intermediate in Organic Synthesis:

4-Bromo-2-methylbenzoyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. It can be utilized to introduce the 4-bromo-2-methylbenzoyl group into other molecules, enhancing their chemical properties and reactivity. For instance, it can react with nucleophiles to form acylated products, which are often used in further synthetic steps.

Reactions with Nucleophiles:

The compound can engage in nucleophilic acyl substitution reactions. When reacted with amines or alcohols, it yields corresponding amides or esters, respectively. This property is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Medicinal Chemistry Applications

Pharmaceutical Development:

In medicinal chemistry, this compound is employed to synthesize bioactive compounds. Its derivatives have shown potential as anti-inflammatory agents and antimicrobial agents. The introduction of the bromine atom enhances the lipophilicity and biological activity of the resulting compounds.

Case Study:

A study highlighted the synthesis of a series of 4-bromo-2-methylbenzoyl derivatives that exhibited significant antibacterial activity against various strains of bacteria. These derivatives were synthesized through acylation reactions involving this compound as a key starting material .

Agrochemical Applications

Insecticides and Herbicides:

The compound is also valuable in the agrochemical industry. It acts as an intermediate for producing insecticides and herbicides. For example, it can be converted into phosphoric acid esters that exhibit insecticidal properties . The brominated derivatives often demonstrate enhanced potency compared to their non-brominated counterparts.

Development of New Agrochemicals:

Research indicates that modifications of this compound can lead to new classes of agrochemicals that target specific pests while minimizing environmental impact. This application is critical for sustainable agricultural practices.

Material Science Applications

Polymer Chemistry:

In material science, this compound is utilized as a photoinitiator in polymerization processes. Its ability to generate radicals upon exposure to UV light makes it suitable for initiating polymerization reactions in the production of coatings, adhesives, and other polymeric materials.

Case Study:

A recent investigation demonstrated that incorporating this compound into polymer formulations improved the curing process under UV light, resulting in enhanced mechanical properties and durability of the final products .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Synthetic Chemistry | Intermediate for organic synthesis | Acylation reactions yielding amides/esters |

| Medicinal Chemistry | Development of bioactive compounds | Antibacterial derivatives synthesis |

| Agrochemical Industry | Production of insecticides and herbicides | Phosphoric acid esters for pest control |

| Material Science | Photoinitiator in polymerization processes | Improved curing in coatings and adhesives |

Wirkmechanismus

The mechanism of action of 4-bromo-2-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, resulting in the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-methylbenzoic acid: The precursor to 4-bromo-2-methylbenzoyl chloride.

4-Bromo-2-methylbenzyl alcohol: Another derivative of 4-bromo-2-methylbenzene.

4-Bromo-2-methylbenzamide: Formed from the reaction of this compound with ammonia or amines.

Uniqueness:

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties compared to other benzoyl chloride derivatives. Its bromine and methyl substituents influence its chemical behavior, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

4-Bromo-2-methylbenzoyl chloride is a chemical compound with significant applications in medicinal chemistry and organic synthesis. This article explores its biological activity, focusing on its antibacterial properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C8H7BrClO

- Molecular Weight : 219.5 g/mol

- CAS Number : 68837-59-2

- IUPAC Name : this compound

Biological Activity Overview

This compound is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that yield biologically active derivatives.

Antibacterial Activity

Recent studies have indicated that compounds derived from this compound exhibit notable antibacterial properties. For instance, derivatives synthesized through reactions involving this compound have shown efficacy against multidrug-resistant bacterial strains, including Salmonella Typhi and Staphylococcus aureus .

| Compound | Activity | Target Pathogen |

|---|---|---|

| This compound derivative | Antibacterial | XDR-S. Typhi |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Antibacterial | MRSA |

The antibacterial mechanism is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This action is crucial for overcoming resistance mechanisms employed by pathogenic bacteria.

Case Studies

-

Synthesis and Evaluation of Derivatives :

A study synthesized several derivatives of this compound, evaluating their antibacterial activity through minimum inhibitory concentration (MIC) assays. The most promising compound exhibited an MIC value significantly lower than standard antibiotics, suggesting enhanced potency against resistant strains . -

Fragment-Based Drug Discovery :

In fragment-based drug discovery (FBDD) approaches, this compound has been utilized as a building block to create more complex structures that demonstrate improved biological activity against specific targets, such as protein kinases involved in cancer pathways .

Applications in Medicinal Chemistry

The compound's ability to serve as an intermediate in the synthesis of bioactive molecules has made it a valuable asset in drug development. Its derivatives are being explored for various therapeutic applications:

Eigenschaften

IUPAC Name |

4-bromo-2-methylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRRHWPXPJGZLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511349 | |

| Record name | 4-Bromo-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-45-8 | |

| Record name | 4-Bromo-2-methylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.